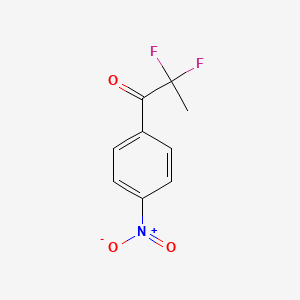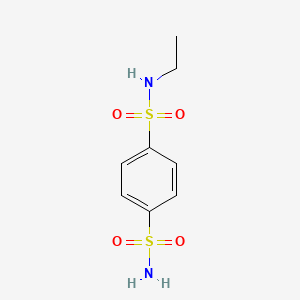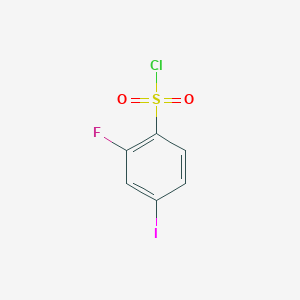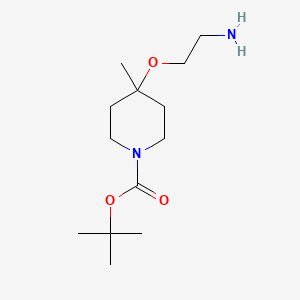
4-(3,3-Difluorooxetan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Difluorooxetan-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 3,3-difluorooxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluorooxetan-2-yl)benzoic acid typically involves the introduction of the difluorooxetane ring onto a benzoic acid derivative. One common method includes the reaction of 4-hydroxybenzoic acid with difluoromethyl oxirane under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the difluorooxetane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3,3-Difluorooxetan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding benzoate derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluorooxetane ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzoate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Difluorooxetan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(3,3-Difluorooxetan-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorooxetane ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Vergleich Mit ähnlichen Verbindungen
3,4-Difluorobenzoic acid: Similar in structure but lacks the oxetane ring.
4-Fluorobenzoic acid: Contains only one fluorine atom and no oxetane ring.
4-(2,2-Difluoroethyl)benzoic acid: Features a difluoroethyl group instead of a difluorooxetane ring.
Uniqueness: 4-(3,3-Difluorooxetan-2-yl)benzoic acid is unique due to the presence of the difluorooxetane ring, which imparts distinct chemical and physical properties. This ring structure can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
2913268-13-8 |
|---|---|
Molekularformel |
C10H8F2O3 |
Molekulargewicht |
214.16 g/mol |
IUPAC-Name |
4-(3,3-difluorooxetan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)5-15-8(10)6-1-3-7(4-2-6)9(13)14/h1-4,8H,5H2,(H,13,14) |
InChI-Schlüssel |
BRPYGXYZICZBIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(O1)C2=CC=C(C=C2)C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B13473139.png)








![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)




